molecular formula C26H24ClN3O2S B2687199 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine CAS No. 860610-61-3

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine

Cat. No.: B2687199
CAS No.: 860610-61-3
M. Wt: 478.01
InChI Key: WMMWASYIEYFGLR-GOHOYNSJSA-N
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Description

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including a chlorophenyl group, methoxy groups, and a sulfanyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst like aluminum chloride.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfanyl Group Addition: The sulfanyl group can be added through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

In medicinal chemistry, 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine depends on its interaction with molecular targets. For example, if it exhibits anticancer activity, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The presence of the quinazoline core suggests potential interactions with kinases or other proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazoline: Lacks the sulfanyl and phenylprop-2-en-1-yl groups.

    6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine: Lacks the chlorophenyl group.

    3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-imine: Lacks the sulfanyl and phenylprop-2-en-1-yl groups.

Uniqueness

The uniqueness of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine lies in its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-31-23-15-20-22(16-24(23)32-2)29-26(33-14-8-11-18-9-4-3-5-10-18)30(25(20)28)17-19-12-6-7-13-21(19)27/h3-13,15-16,28H,14,17H2,1-2H3/b11-8+,28-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMWASYIEYFGLR-GOHOYNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC=CC3=CC=CC=C3)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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